N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C16H14F3N3O2S and its molecular weight is 369.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H14F3N3OS2, with a molecular weight of 385.4 g/mol. The compound features a furan moiety and a trifluoromethyl-substituted benzo[d]thiazole, which are known for their diverse biological activities.
Research indicates that compounds containing thiazole and furan rings exhibit various biological effects, including antitumor, antimicrobial, and antiparasitic activities. The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances their potency by stabilizing the molecular structure and improving interactions with biological targets.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, related thiazole compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 |
Compound 10 | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
Thiazole derivatives have also exhibited antibacterial properties. In studies evaluating new substituted phenylthiazol-2-amines, several compounds showed activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Activity |
---|---|---|
Compound A | Staphylococcus epidermidis | Comparable to norfloxacin |
Compound B | E. coli | Significant activity observed |
Antiparasitic Activity
Recent investigations into thiazole derivatives have revealed their potential against parasitic infections such as leishmaniasis. Compounds derived from thiazoles have been reported to reduce the survival of intracellular amastigotes with low cytotoxicity towards mammalian cells .
Case Study: Leishmanicidal Activity
A study focusing on hybrid phthalimido-thiazoles demonstrated that certain derivatives significantly inhibited the growth of Leishmania infantum, showcasing ultrastructural changes in treated parasites . The most potent compounds exhibited increased nitric oxide production in macrophages, indicating an immune response enhancement.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the thiazole ring significantly affect biological activity. Electron-withdrawing groups at specific positions enhance potency, while bulky substituents may decrease activity .
Key Findings:
- Electron-Withdrawing Groups: Preferred at ortho positions for enhanced antimalarial activity.
- Non-Bulky Substituents: Small atoms like H or F at para positions improve efficacy.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-22(9-13(23)20-8-10-4-3-7-24-10)15-21-14-11(16(17,18)19)5-2-6-12(14)25-15/h2-7H,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGCYHLWFEBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CO1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.